5-溴-4-氯-3-吲哚酚胆碱磷酸酯

描述

Synthesis Analysis

Paper discusses an improved procedure for the synthesis of choline phospholipids, which are related to choline phosphate compounds. The synthesis involves the reaction of a lipophilic alcohol with 2-bromoethyl dichlorophosphate followed by nucleophilic displacement of the bromine with trimethylamine. This method could potentially be adapted for the synthesis of "5-Bromo-4-chloro-3-indoxyl choline phosphate" by choosing an appropriate alcohol that contains the indoxyl moiety and optimizing the reaction conditions to favor the formation of the desired product.

Molecular Structure Analysis

While the exact molecular structure of "5-Bromo-4-chloro-3-indoxyl choline phosphate" is not provided, paper describes the synthesis and crystal structure analysis of a chlorinated compound, which could offer insights into the structural aspects of halogenated molecules. The crystal structure of the synthesized compound in paper was determined using X-ray crystallography, which is a technique that could also be applied to determine the structure of "5-Bromo-4-chloro-3-indoxyl choline phosphate."

Chemical Reactions Analysis

The reactivity of organophosphorus compounds with cholinesterase is discussed in paper . Although "5-Bromo-4-chloro-3-indoxyl choline phosphate" is not specifically mentioned, the paper provides information on how similar compounds can inhibit cholinesterase and how such inhibition can be reversed. This suggests that "5-Bromo-4-chloro-3-indoxyl choline phosphate" might also interact with cholinesterase or other biological molecules, which could be relevant for understanding its potential applications or toxicity.

Physical and Chemical Properties Analysis

The physical and chemical properties of "5-Bromo-4-chloro-3-indoxyl choline phosphate" are not directly reported in the papers. However, the synthesis and characterization techniques described in papers and , such as NMR spectroscopy and X-ray crystallography, are essential tools for determining these properties. For instance, NMR spectroscopy can provide information on the compound's purity, homogeneity, and functional groups, while crystallography can reveal its solid-state structure and intermolecular interactions.

科学研究应用

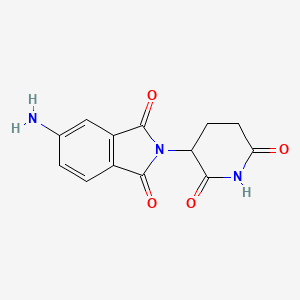

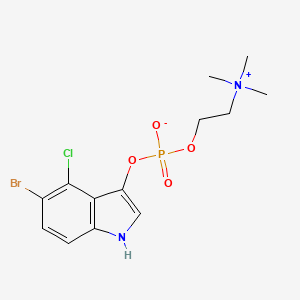

细胞化学底物BCIP 合成用于酸性磷酸酶的细胞化学示范。BCIP 的酶促水解释放出吲哚酚,在酸性 pH 值下氧化成取代的靛蓝。此特性将 BCIP 与其他类似化合物(如 5-碘-3-吲哚酚和 5-硝基-3-吲哚酚磷酸酯)区分开来,后者在酸性 pH 值下不易氧化 (Rabiger, Chang, Matsukawa, & Tsou, 1970).

定量酶学分析BCIP 用于碱性磷酸酶 (AP) 的定量分析和酶动力学。它在酶促分析中至关重要,在其中它作为 AP 的底物。一个值得注意的应用是在定量 ELISA(酶联免疫吸附测定)中,其中 BCIP 被用作底物 (Fanjul-Bolado, González-García, & Costa-García, 2006).

比色检测系统BCIP 是比色检测系统的一部分,通常与硝基蓝四唑氯化物 (NBT) 结合。该系统灵敏且广泛,尤其是在 Western 和 Southern 印迹或免疫组织/细胞化学应用中。BCIP/NBT 用于检测和定位碱性磷酸酶活性 (Guder, Heindl, & Josel, 2000).

光电化学和可视化免疫分析BCIP 是用于检测 β-人绒毛膜促性腺激素 (β-HCG) 的同时光电化学 (PEC) 和可视化免疫分析的组成部分。它被用于碱性磷酸酶 (ALP) 刺激 BCIP 氧化水解转化为靛蓝沉淀的系统中,从而实现 PEC 检测和可视化颜色强度变化 (Zhang, Ruan, Ma, Zhao, Xu, & Chen, 2016).

安全和危害

When handling 5-Bromo-4-chloro-3-indoxyl choline phosphate, it is recommended to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

5-Bromo-4-chloro-3-indoxyl choline phosphate is used in various applications such as immunoblotting, in situ hybridization, and immunohistochemistry, often in combination with nitro blue tetrazolium chloride (NBT) . It is also used in the sensitive colorimetric detection of alkaline phosphatase activity . Future research may explore more applications of this compound in different fields of study.

属性

IUPAC Name |

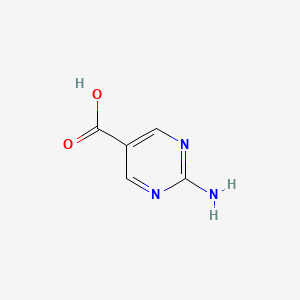

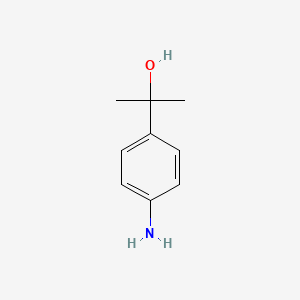

(5-bromo-4-chloro-1H-indol-3-yl) 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrClN2O4P/c1-17(2,3)6-7-20-22(18,19)21-11-8-16-10-5-4-9(14)13(15)12(10)11/h4-5,8,16H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFXURLIMPJNXOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)([O-])OC1=CNC2=C1C(=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrClN2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-chloro-3-indoxyl choline phosphate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]-](/img/structure/B1277369.png)